(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
(E)-3-(3-(thiophen-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Reaction and Molecular Structure
Construction of Unique Polyheterocyclic Systems : A study explored the construction of unique eight- or nine-membered polyheterocyclic systems through a multicomponent reaction involving l-proline, alkyl propiolates, and isatins. The resulting compounds, which share structural complexity with the compound , were analyzed for their molecular structures, confirmed through single crystal structures. The reaction mechanism includes sequential 1,3-dipolar cycloaddition and fascinating ring opening as well as rearrangement processes, highlighting the role of N-substituents in different reaction patterns (Cao et al., 2019).
Heterocyclic Synthesis
Synthesis of Heterocyclic Compounds : Another study on the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides resulted in the formation of compounds that underscore the potential of complex molecules for synthesizing heterocyclic compounds. This research could provide a basis for understanding how similar complex molecules might react in heterocyclic synthesis processes (Stauss et al., 1972).
Antiproliferative Activity
Antiproliferative Activity of Complex Molecules : Research into 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone compounds demonstrated antiproliferative activity in vitro against human cancer cell lines. This suggests that complex molecules with heterocyclic structures could have potential applications in the development of anticancer drugs (Liszkiewicz, 2002).
Intramolecular Cycloaddition
Reactions of Triene-Conjugated Diazocompounds : A study on triene-conjugated diazo-compounds containing a thiophene ring underwent intramolecular cycloaddition, leading to the formation of methano-bridged thieno[2,3-d]diazocines. This research illustrates the utility of complex molecules in generating novel heterocyclic structures through intramolecular reactions (Sharp et al., 2002).
Properties
IUPAC Name |
11-[(E)-3-thiophen-2-ylprop-2-enoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(7-6-15-3-2-8-23-15)19-10-13-9-14(12-19)16-4-1-5-18(22)20(16)11-13/h1-8,13-14H,9-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZFBYUNSIGBP-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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